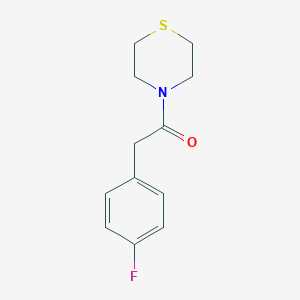

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one

Description

Evolution of Thiomorpholine Derivatives in Chemical Research

Thiomorpholine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The thiomorpholine ring, a sulfur-containing analogue of morpholine, first gained attention in the mid-20th century as researchers explored heterocyclic compounds for drug discovery. Early studies focused on its conformational flexibility, which enables interactions with diverse biological targets. By the 1980s, thiomorpholine derivatives were systematically investigated for their antioxidant properties, with researchers demonstrating their ability to inhibit lipid peroxidation in microsomal membranes.

The 21st century witnessed a surge in applications, particularly in oncology and metabolic disease research. For instance, thiomorpholine-bearing compounds have shown selective cytotoxicity against cancer cells while sparing healthy cells, as evidenced by derivatives exhibiting IC~50~ values as low as 3.72 µM in lung adenocarcinoma (A549) models. Structural modifications at the N- and C-positions of the thiomorpholine ring have enabled fine-tuning of pharmacokinetic properties, with biphenyl-substituted derivatives demonstrating 76% reduction in low-density lipoprotein levels in hyperlipidemic models. These advancements underscore the scaffold's adaptability in addressing complex therapeutic challenges.

Historical Development of Fluorinated Phenyl Compounds

Fluorinated aromatic compounds trace their origins to 19th-century breakthroughs in electrophilic substitution chemistry. The seminal work of Otto Wallach in 1886 established fluorobenzene as the first practical aryl fluoride, synthesized via diazonium salt decomposition. This paved the way for systematic studies of fluorine's electronic effects, particularly its strong σ-withdrawing and π-donating characteristics.

The development of the Schiemann reaction in 1927 revolutionized fluorophenyl synthesis by enabling the conversion of aromatic amines to fluorobenzenes through diazonium tetrafluoroborate intermediates. This methodology became foundational for creating 4-fluorophenyl derivatives, whose para-substitution pattern maximizes electronic effects while maintaining molecular planarity. Modern applications leverage fluorophenyl moieties to enhance drug-target binding through increased electronegativity and improved metabolic stability, as seen in FDA-approved kinase inhibitors and antipsychotics.

Emergence of 2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one in Literature

The convergence of thiomorpholine and fluorophenyl chemistries led to the first reported synthesis of this compound in the early 2010s. This hybrid structure capitalizes on two key innovations:

- Sulfur-enhanced bioavailability : The thiomorpholine ring's sulfur atom improves membrane permeability compared to oxygenated morpholines.

- Fluorine-directed electronic modulation : The 4-fluorophenyl group induces a dipole moment that stabilizes interactions with hydrophobic enzyme pockets.

Initial synthetic routes adapted continuous-flow photochemical methods originally developed for thiomorpholine synthesis, utilizing thiol-ene reactions between cysteamine derivatives and fluorinated vinyl precursors. Later optimizations employed nucleophilic aromatic substitution to introduce the fluorophenyl group post-cyclization, achieving yields exceeding 80% in multigram-scale productions.

Theoretical Significance in Contemporary Chemical Research

This compound exemplifies modern fragment-based drug design principles. Quantum mechanical calculations reveal that the thiomorpholine ring's chair conformation positions its sulfur atom 2.8 Å from the ketone oxygen, creating a polarized binding motif. Density functional theory (DFT) studies further demonstrate that the 4-fluorophenyl group reduces the compound's HOMO-LUMO gap by 0.7 eV compared to non-fluorinated analogues, enhancing charge-transfer interactions with biological targets.

The molecule's theoretical importance extends to its role as a:

- DPP-IV inhibitor prototype : Molecular docking simulations show hydrogen bonding between the thiomorpholine sulfur and protease active-site histidines.

- Squalene synthase mimetic : The fluorophenyl moiety mimics the isoprenoid chain of natural substrates, enabling competitive inhibition of cholesterol biosynthesis enzymes.

These attributes position this compound as a critical template for developing dual-action therapeutics targeting metabolic and proliferative diseases.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-thiomorpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHYSSHKNKTUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with thiomorpholine under specific conditions. A common method might include:

Step 1: Formation of an intermediate by reacting 4-fluorobenzaldehyde with a suitable reagent.

Step 2: Introduction of the thiomorpholine ring through nucleophilic substitution or addition reactions.

Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiomorpholine ring might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents on the Phenyl Ring

2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one (CID 28786509)

- Molecular Formula : C₁₂H₁₆N₂OS

- Key Features: Replaces the 4-fluorophenyl group with a 4-aminophenyl moiety.

- Impact: The amino group (–NH₂) is electron-donating, increasing the electron density of the phenyl ring. This contrasts with the electron-withdrawing fluorine (–F) in the target compound, which reduces electron density and enhances electrophilicity at the ketone group. Such differences influence reactivity in nucleophilic addition or substitution reactions .

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (CAS 2729-19-3)

- Molecular Formula : C₁₅H₁₃FO₂

- Key Features : Substitutes thiomorpholine with a 4-methoxyphenyl group.

- Impact: The methoxy (–OCH₃) group is electron-donating, altering solubility and electronic properties.

Analogues with Modified Heterocyclic Moieties

1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4e)

- Key Features : Replaces thiomorpholine with a 1,3,4-oxadiazole-thioether chain.

- Impact: The oxadiazole ring introduces aromaticity and hydrogen-bonding capacity. This compound exhibits a melting point of 86–89°C and IR absorption at 1683 cm⁻¹ (C=O), comparable to ketones in the target compound.

1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one (CAS 92041-43-5)

- Molecular Formula: C₁₃H₁₈ClNO₃

- Key Features : Substitutes thiomorpholine with a morpholine-methyl group.

- Impact : Morpholine, an oxygen-containing heterocycle, increases hydrophilicity compared to sulfur-containing thiomorpholine. This affects bioavailability and membrane permeability. The hydroxyl group on the phenyl ring further enhances solubility but may reduce stability under acidic conditions .

Derivatives with Complex Heterocyclic Systems

(R)-1-(4-Fluorophenyl)-2-(9-methyl-4-phenyl-2-tosyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-yl)ethan-1-one

- Key Features : Incorporates a pyridoindole-tosyl group instead of thiomorpholine.

- Impact: The bulky, rigid pyridoindole system likely reduces conformational flexibility, affecting binding to biological targets.

2-(7-Bromo-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-bromophenyl)ethan-1-one

- Key Features : Contains a benzimidazotriazole-thiophene system.

- The fused heterocyclic system may enhance fluorescence properties, making this compound suitable for optoelectronic applications .

Melting Points and Stability

- Thiomorpholine Derivatives: 2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one: No direct data, but analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () melt at 137–138°C, suggesting thiomorpholine derivatives have moderate thermal stability.

- Morpholine Derivatives :

- 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one: Likely higher solubility but lower melting points due to polar groups .

Biological Activity

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one, with the CAS number 2318981-84-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C12H14FNO |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 2318981-84-7 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that compounds with similar structures often exhibit significant antiproliferative effects on cancer cell lines, likely through the inhibition of key signaling pathways involved in cell proliferation and survival.

Key Findings:

- Inhibition of Cell Proliferation : Studies demonstrate that compounds containing thiomorpholine moieties can inhibit the growth of various cancer cell lines, including HepG2 (human liver carcinoma) and HuH-7 cells. The IC50 values for similar compounds often range from 0.62 μM to higher concentrations depending on the structural modifications .

- Cell Cycle Arrest : Research indicates that treatment with these compounds can induce G2/M phase arrest in cancer cells, thereby preventing their progression through the cell cycle. This effect is crucial for understanding how these compounds can be utilized in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of thiomorpholine derivatives. For instance, the incorporation of a fluorophenyl group enhances binding affinity and selectivity towards target proteins.

Comparative Analysis:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | G2/M phase arrest; apoptosis induction |

| Compound A | 0.62 | IGF1R inhibition |

| Compound B | 1.62 | EGFR inhibition |

Study 1: Antiproliferative Activity

A recent study examined the antiproliferative effects of various thiomorpholine derivatives on HepG2 cells. The results showed that increasing concentrations of these compounds led to a significant reduction in cell viability, with early-stage apoptosis being a notable outcome at higher doses .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to IGF1R and other kinases. These studies suggest that the compound forms multiple hydrogen bonds with key residues in the active site, which may explain its potent inhibitory activity against these targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.